5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, naphthyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as silica sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with the presence of fluorophenyl and naphthyl groups.
1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate:
Uniqueness
What sets 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile apart is its unique combination of fluorophenyl, naphthyl, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16FN3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H16FN3O/c23-18-10-8-15(9-11-18)14-25-22-20(13-24)26-21(27-22)12-17-6-3-5-16-4-1-2-7-19(16)17/h1-11,25H,12,14H2 |
InChI Key |
MJMCKBPRVIXTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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